molecular formula C20H22N4O5S3 B2849154 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 923146-72-9

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2849154
CAS No.: 923146-72-9
M. Wt: 494.6
InChI Key: UXOPETCNRLAOJO-UHFFFAOYSA-N
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Description

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]thiazole core, which is known for its biological activity, and is further functionalized with dimethylsulfamoyl and pyrrolidinylsulfonyl groups, enhancing its chemical properties.

Future Directions

The future directions for research on this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multi-step organic reactionsCommon reagents used in these steps include thionyl chloride, dimethylamine, and pyrrolidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures (ranging from -78°C to 150°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions. Solvents like dichloromethane, tetrahydrofuran, and dimethylformamide are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(morpholin-1-ylsulfonyl)benzamide
  • N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Uniqueness

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidinylsulfonyl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets compared to similar compounds .

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S3/c1-23(2)31(26,27)16-9-10-17-18(13-16)30-20(21-17)22-19(25)14-5-7-15(8-6-14)32(28,29)24-11-3-4-12-24/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOPETCNRLAOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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